Epoprostenol sodium

Catalog No.
S527295
CAS No.
61849-14-7
M.F
C20H31NaO5
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epoprostenol sodium

CAS Number

61849-14-7

Product Name

Epoprostenol sodium

IUPAC Name

sodium;5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate

Molecular Formula

C20H31NaO5

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1

InChI Key

LMHIPJMTZHDKEW-UHFFFAOYSA-M

SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

Epoprostanol, Epoprostenol, Epoprostenol Sodium, Epoprostenol Sodium Salt, (5Z,9alpha,11alpha,13E,15S)-Isomer, Flolan, Prostacyclin, Prostaglandin I(2), Prostaglandin I2, Veletri

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+]

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O)O.[Na]

Description

The exact mass of the compound Epoprostenol sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins I. It belongs to the ontological category of prostaglandin carboxylic acid anion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pulmonary Arterial Hypertension Research

Epoprostenol sodium is a well-established treatment for PAH, a progressive and life-threatening condition characterized by high blood pressure in the arteries supplying the lungs. Research has explored its effectiveness in improving hemodynamics (blood flow), exercise capacity, and overall quality of life in PAH patients []. Studies are ongoing to investigate its long-term effects, combination therapies with other medications, and its role in preventing disease progression [, ].

Renal Research

Epoprostenol sodium's vasodilatory properties have made it a subject of research in kidney function. Studies have explored its potential to improve blood flow and glomerular filtration rate (GFR), a measure of kidney function, in patients with renal disease []. Additionally, research is investigating its role in protecting the kidneys from ischemic injury, which occurs when blood flow is restricted [].

Other Areas of Research

Epoprostenol sodium's antiplatelet and anti-inflammatory properties are being explored in various research areas. Studies are investigating its potential role in:

  • Vascular diseases: such as atherosclerosis and peripheral artery disease [].
  • Graft preservation: to improve the survival of transplanted organs [].
  • Cancer research: focusing on its anti-tumor and anti-angiogenic properties [].

Epoprostenol sodium is a synthetic form of prostacyclin, a naturally occurring prostaglandin derived from arachidonic acid. It is primarily recognized for its potent vasodilatory properties and its ability to inhibit platelet aggregation, making it crucial in treating conditions like primary pulmonary hypertension. The chemical structure of epoprostenol sodium is represented by the formula C20_{20}H31_{31}NaO5_5 with a molecular weight of approximately 374.45 g/mol. It appears as a white or off-white powder that is highly soluble in water and other organic solvents .

Epoprostenol sodium acts primarily by relaxing blood vessels (vasodilation) in the lungs. This reduces pulmonary arterial pressure and improves blood flow to the lungs, easing the workload on the heart []. The vasodilation effect is mediated by stimulating prostacyclin receptors on smooth muscle cells in the blood vessel walls. Additionally, epoprostenol sodium inhibits platelet aggregation, which may further contribute to improved blood flow [].

Toxicity

Epoprostenol sodium can cause various side effects, including headache, jaw pain, nausea, diarrhea, and flushing []. In severe cases, it can lead to low blood pressure, excessive bleeding, and cramps.

Flammability

Epoprostenol sodium is not flammable [].

Reactivity

The drug is highly unstable and decomposes readily in solution []. It should be handled with care following specific guidelines provided by the manufacturer.

Data

Detailed information on toxicity and side effects can be found in the prescribing information for Flolan [].

Epoprostenol sodium undergoes rapid hydrolysis in physiological conditions, leading to the formation of various metabolites. The primary metabolic pathway involves the spontaneous degradation to 6-keto-prostaglandin F1α and enzymatic conversion to 6,15-diketo-13,14-dihydro-prostaglandin F1α. These metabolites are largely inactive, except for 6-keto-prostaglandin E1, which has been detected in some animal studies .

Epoprostenol sodium exhibits several significant biological activities:

  • Vasodilation: It relaxes vascular smooth muscle, leading to decreased vascular resistance and improved blood flow.
  • Inhibition of Platelet Aggregation: Epoprostenol sodium is recognized as the most potent inhibitor of platelet aggregation, affecting various species and resulting in increased bleeding times .
  • Renal Effects: It has been shown to cause dose-dependent reductions in glomerular filtration rate, indicating its influence on renal physiology .

The mechanism of action involves the activation of G protein-coupled receptors on platelets and endothelial cells, increasing cyclic adenosine monophosphate levels and subsequently inhibiting platelet activation and promoting vasodilation .

Epoprostenol sodium can be synthesized through several methods, primarily focusing on enhancing stability and bioavailability. Traditional synthesis involves the enzymatic conversion of prostaglandin endoperoxides into epoprostenol. Recent advancements have introduced processes that stabilize the compound by modifying its formulation or employing protective agents during synthesis .

Epoprostenol sodium is predominantly used in clinical settings for:

  • Treatment of Primary Pulmonary Hypertension: It helps improve exercise capacity and hemodynamics in affected patients.
  • Management of Pulmonary Hypertension Associated with Heart Failure: Its vasodilatory effects alleviate symptoms related to heart failure .

Additionally, it is utilized in various research settings to explore its potential therapeutic roles in other cardiovascular conditions.

Epoprostenol sodium interacts with several biological systems:

  • Drug Interactions: It may enhance the effects of anticoagulants and other vasodilators, necessitating careful monitoring when co-administered.
  • Metabolic Interactions: The metabolism of epoprostenol can be influenced by liver function, as hepatic impairment may alter its clearance rates .

Studies indicate that while epoprostenol sodium has profound effects on platelet function and vascular tone, its interactions with other drugs must be considered to avoid adverse effects.

Epoprostenol sodium shares similarities with several other compounds within the prostaglandin family. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
Epoprostenol SodiumC20_{20}H31_{31}NaO5_5Potent vasodilator; inhibits platelet aggregation
IloprostC20_{20}H30_{30}O5_5Synthetic analog; used for pulmonary hypertension
TreprostinilC22_{22}H30_{30}O5_5Longer half-life; used in similar indications
DinoprostC20_{20}H32_{32}O5_5Induces labor; less selective for vasodilation

Epoprostenol sodium stands out due to its rapid metabolism and potent effects on both vascular smooth muscle relaxation and inhibition of platelet aggregation, making it particularly effective in acute settings compared to its analogs like iloprost and treprostinil, which may have longer-lasting effects but different pharmacokinetic profiles .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

374.20691837 g/mol

Monoisotopic Mass

374.20691837 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4K04IQ1OF4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Epoprostenol Sodium is the sodium salt form of epoprostenol, a synthetic prostacyclin, a member of the family of prostaglandins, with vasodilatory and anticoagulant activity. Epoprostenol sodium directly simulates prostaglandin receptors in arterial vascular smooth muscle, thereby causing vasodilatation. This agent also inhibits platelet aggregation by antagonizing platelet glycoprotein (GP) IIb/IIIa receptors, thereby preventing thrombus formation.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

B - Blood and blood forming organs
B01 - Antithrombotic agents
B01A - Antithrombotic agents
B01AC - Platelet aggregation inhibitors excl. heparin
B01AC09 - Epoprostenol

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Prostacyclin
PTGIR [HSA:5739] [KO:K04263]

Pictograms

Irritant

Irritant

Other CAS

61849-14-7

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Saito Y, Nakamura K, Akagi S, Sarashina T, Ejiri K, Miura A, Ogawa A,
2: Chin KM, Badesch DB, Robbins IM, Tapson VF, Palevsky HI, Kim NH, Kawut SM,
3: Tamura Y, Ono T, Fukuda K, Satoh T, Sasayama S. Evaluation of a new
4: Nicolas LB, Gutierrez MM, Dingemanse J. Comparative pharmacokinetic,
5: Lambert O, Bandilla D. Stability and preservation of a new formulation of
6: Lambert O, Bandilla D, Iyer R, Witchey-Lakshmanan L, Palepu N. Stability and
7: Carlton LD, Schmith VD, Brouwer KL. Intravenous epoprostenol sodium does not
8: Caruana RJ, Smith MC, Clyne D, Crow JW, Zinn JM, Diehl JH. Controlled study of
9: Reele SB, Miller OV, Spillers C, Gorman RR. The effects of continuous
10: Yamamoto K, Sakata R, Iguro Y, Ueno T, Ueno M, Ueno T. Intraoperative
11: von Heymann C, Hagemeyer E, Kastrup M, Ziemer S, Proquitté H, Konertz WF,
12: Kawabe M, Hagiwara A, Yoshino H, Miyashita K, Nakanishi T, Sano M, Tamano S,
13: Castro PF, Bourge RC, McGiffin DC, Benza RL, Fan P, Pinkard NB, McGoon MD.
14: Kiernan FJ, Kluger J, Regnier JC, Rutkowski M, Fieldman A. Epoprostenol

Explore Compound Types